molecular formula C5H9N5 B1455414 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine CAS No. 1249656-01-6

1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine

Cat. No. B1455414
M. Wt: 139.16 g/mol
InChI Key: YTEANTQAPNHFOV-UHFFFAOYSA-N
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Description

“1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine” is a compound that contains a cyclobutane ring, which is a type of cycloalkane, and a tetrazole group . Tetrazoles are a class of synthetic organic compounds that are known for their energetic properties and wide range of applications . They are often used in pharmaceuticals due to their bioisosteric relationship with carboxylic acids .


Synthesis Analysis

The synthesis of tetrazole compounds can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 .


Molecular Structure Analysis

The molecular structure of “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine” can be represented by the InChI code: 1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H . This indicates that the compound has a cyclobutane ring attached to a tetrazole group.


Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions. For instance, the reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .


Physical And Chemical Properties Analysis

The compound “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” has a molecular weight of 212.08 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Phytocidal Activity

  • Synthesis and Applications : A study demonstrated the synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, including 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine, which showed strong phytocidal activity. This indicates potential agricultural applications (Su, Hong, Shan, & Zhang, 2006).

Energetic Materials Research

  • Nitrogen-rich Gas Generators : Research has been conducted on imidazole, 1,2,4-triazole, and tetrazole-based molecules, including 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole and its derivatives, for their potential use in nitrogen-rich gas generators. This suggests its relevance in energetic material applications (Srinivas, Ghule, & Muralidharan, 2014).

Tetrazole-based Energetic Compound in Water

  • Photodegradation Studies : A study on the photodegradation of bis(1H-tetrazol-5-yl)amine, a tetrazole-based compound, under simulated sunlight and UV light in water, provides insights into the environmental impact and stability of such compounds. This is crucial for assessing the natural attenuation of these chemicals in aquatic environments (Halasz, Hawari, & Perreault, 2019; 2020).

Synthesis of Polysubstituted Aminocyclobutanes

  • Polysubstituted Aminocyclobutanes : Research into the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes, which are crucial in biologically active compounds, highlights the significance of cyclobutane derivatives, such as 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine, in pharmaceutical applications (Feng, Hao, Liu, & Buchwald, 2019; 2020).

Safety And Hazards

The compound “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Tetrazoles and their derivatives have a wide range of applications, particularly in the field of medicinal chemistry. They are often used as bioisosteres for carboxylic acids in drug design . Therefore, future research could focus on exploring the potential of “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine” and similar compounds in pharmaceutical applications.

properties

IUPAC Name

1-(2H-tetrazol-5-yl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c6-5(2-1-3-5)4-7-9-10-8-4/h1-3,6H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEANTQAPNHFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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